molecular formula C15H14ClNO2 B6381847 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261897-31-7

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6381847
CAS RN: 1261897-31-7
M. Wt: 275.73 g/mol
InChI Key: SUQZXEGSOVKYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (2C4DPCP) is a phenol derivative with a wide range of uses in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has been used in a variety of research applications and has shown promise in a number of biochemical and physiological studies.

Scientific Research Applications

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl acetic acid, which has potential applications in the treatment of cancer. 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has also been used in the synthesis of a variety of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl alcohol, which has potential applications in the treatment of Alzheimer’s disease. In addition, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been used in the synthesis of a number of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl acetamide, which has potential applications in the treatment of Parkinson’s disease.

Mechanism of Action

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% acts as a proton donor in aqueous solution, and its mechanism of action is believed to involve the formation of a hydrogen bond between the protonated nitrogen atom and a hydroxyl group on the phenolic ring. This hydrogen bond is believed to be responsible for the reactivity of 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% in aqueous solution.
Biochemical and Physiological Effects
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. Furthermore, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a number of other biochemical and physiological effects, such as the inhibition of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a relatively inexpensive compound and is readily available in large quantities. It is also relatively stable and has a long shelf life. However, it is important to note that 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a toxic compound and should be handled with care. In addition, it is important to note that the compound is not soluble in non-polar solvents, and therefore it is not suitable for use in certain types of laboratory experiments.

Future Directions

The potential applications of 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% are numerous and varied. It has potential applications in the treatment of a number of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, it has potential applications in the treatment of cancer, as well as in the synthesis of a variety of other compounds. Furthermore, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has potential applications in the development of new drugs and in the synthesis of new materials. Finally, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has potential applications in the field of biotechnology, as it has been shown to have a number of biochemical and physiological effects.

Synthesis Methods

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized from 4-chloro-2-nitrophenol and dimethylaminocarbonyl chloride. The reaction is conducted in aqueous solution at a temperature of 80°C. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and the resulting product is then purified by crystallization. This synthesis method is simple and efficient, and can be used to produce high-quality 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% in large quantities.

properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQZXEGSOVKYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686104
Record name 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

CAS RN

1261897-31-7
Record name 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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